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Introduction

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the
enantioselective synthesis of vicinal diols from prochiral olefins.[1][2][3] This reaction utilizes a
catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of
stereocontrol.[3] The catalytic cycle is maintained by the continuous reoxidation of the reduced
osmium species by a stoichiometric co-oxidant. While potassium ferricyanide (KsFe(CN)s) is
commonly used, N-Methylmorpholine N-oxide (NMMO) serves as an effective and alternative
co-oxidant.[1][3][4] NMMO is particularly advantageous in certain applications and can be used
on a large scale.[4] This document provides detailed application notes and a comprehensive
protocol for performing the Sharpless asymmetric dihydroxylation using NMMO.

Principle and Advantages

The core of the Sharpless asymmetric dihydroxylation lies in the creation of a chiral
environment around the osmium tetroxide catalyst through coordination with a chiral ligand,
typically a cinchona alkaloid derivative.[2][3] This chiral complex then reacts with the olefin in a
diastereoselective manner to form an osmate ester, which is subsequently hydrolyzed to yield
the chiral diol. The reduced osmium(VI) is then reoxidized to osmium(VIll) by the co-oxidant,
NMMO, thus regenerating the active catalyst and allowing for its use in catalytic amounts.[3][5]

Key advantages of using NMMO include:
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e High Atom Economy: NMMO is an efficient oxygen donor.
e Broad Substrate Scope: The reaction is applicable to a wide variety of olefins.[3]

o Milder Reaction Conditions: Often allows for reactions to be conducted at O °C or room

temperature.[5]

» Alternative to Ferricyanide: Provides an alternative when potassium ferricyanide is not
suitable due to solubility issues or downstream processing concerns.

Reagents and Their Roles

A successful Sharpless asymmetric dihydroxylation reaction relies on the careful combination
of several key reagents:
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Reagent

Function

Osmium Tetroxide (OsOa) or Potassium Osmate
(K20s04-2H20)

Primary catalyst that hydroxylates the olefin.
Due to its high toxicity and volatility, it is often
generated in situ from the more stable

potassium osmate salt.[3]

Chiral Ligand

Induces enantioselectivity. The most common
ligands are derivatives of dihydroquinine (DHQ)
and dihydroquinidine (DHQD), such as
(DHQ)2PHAL and (DHQD)2PHAL, which are
components of the commercially available AD-

mix-a and AD-mix-3, respectively.[2]

N-Methylmorpholine N-oxide (NMMO)

Stoichiometric co-oxidant that regenerates the
Os(VIII) catalyst from the Os(VI) species formed
after hydroxylation.[1][3]

Solvent System

Typically a mixture of tert-butanol and water is
used to dissolve both the organic substrate and

the inorganic reagents.

Additive (e.g., Methanesulfonamide,
CHsS02NH2)

Can accelerate the hydrolysis of the osmate
ester intermediate, which is often the rate-
limiting step, particularly for non-terminal

alkenes.[3]

Stereochemical Control

The stereochemical outcome of the dihydroxylation is determined by the choice of the chiral

ligand. The two most common ligand systems are found in the commercially available AD-

mixes:

o AD-mix-a: Contains the (DHQ)2PHAL ligand and generally delivers the diol to the a-face of

the olefin when it is oriented with the smaller substituents in the front two quadrants of the

mnemonic device.

o AD-mix-f: Contains the (DHQD)2PHAL ligand and typically delivers the diol to the -face of

the olefin.
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The predictability of the stereochemical outcome is a significant advantage of this reaction.

Quantitative Data

The Sharpless asymmetric dihydroxylation using NMMO has been successfully applied to a

variety of olefin substrates, consistently affording high yields and excellent enantioselectivities.

The following table summarizes representative results.

) Chiral Ligand ) Enantiomeric

Olefin Substrate Yield (%)
System Excess (ee, %)

o-Isopropoxy-m-

PropoxXy AD-mix-3 High High
methoxystyrene
0,B-Unsaturated Ester ~ AD-mix-8 89.9 98
Substituted Alkene AD-mix-a 100
trans-p-menth-3-ene AD-mix-a 76 54.5
trans-p-menth-3-ene AD-mix-3 91 59.4

Note: Specific reaction conditions and substrate structures can influence both yield and

enantioselectivity.

Experimental Workflow
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Dissolve NMMO and
chiral ligand system in
t-BuOH/water

Cool reaction mixture
to0°C

Add olefin substrate
[ Add OsOa4 or K20s04-2H20 ]

:

Stir at 0 °C to room temperature
(monitor by TLC)

;

Quench reaction with
Naz2SO0s or Na2S20s

[Extract with an organic solveng

(e.g., ethyl acetate)

;

[ Wash organic layer with

brine and dry over Na2SOa4

:

Concentrate and purify by
flash chromatography

Click to download full resolution via product page

Caption: A typical experimental workflow for the Sharpless asymmetric dihydroxylation.
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Detailed Experimental Protocol

This protocol provides a general procedure for the asymmetric dihydroxylation of 1 mmol of an
olefin using NMMO as the co-oxidant.

Materials:

Olefin (1 mmol)

e N-Methylmorpholine N-oxide (NMMO) (1.5 mmol, 1.5 eq)

e Potassium osmate(VI) dihydrate (K20sO4-2H20) (0.002 mmol, 0.002 eq)
« (DHQD)2PHAL or (DHQ)2PHAL (0.005 mmol, 0.005 eq)

e tert-Butanol (5 mL)

o Water (5 mL)

e Sodium sulfite (Na2S0s) or Sodium metabisulfite (Na2S20s)
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for chromatography

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol
(5 mL) and water (5 mL).

o Reagent Dissolution: Add N-Methylmorpholine N-oxide (1.5 mmol) and the chiral ligand (e.g.,
(DHQD)2zPHAL, 0.005 mmol) to the solvent mixture. Stir until all solids are dissolved.

e Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Substrate Addition: Add the olefin (1 mmol) to the cooled reaction mixture.

Catalyst Addition: Add the potassium osmate(VI) dihydrate (0.002 mmol). The solution will
typically turn a dark color.

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer
chromatography (TLC). The reaction time can vary from a few hours to overnight depending
on the substrate.

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution
of sodium sulfite or sodium metabisulfite. Stir for 30-60 minutes, during which the color of the
reaction mixture should lighten.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 20 mL).

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer
over anhydrous sodium sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure diol.

Characterization: Characterize the final product by appropriate analytical techniques (e.g.,
NMR, IR, mass spectrometry) and determine the enantiomeric excess by chiral HPLC or by
conversion to a diastereomeric derivative.

Catalytic Cycle

The catalytic cycle for the Sharpless asymmetric dihydroxylation with NMMO involves the
following key steps:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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